2,2'-(Decane-1,10-diyl)bis(benzo[d]oxazol-5-amine)
Description
2,2'-(Decane-1,10-diyl)bis(benzo[d]oxazol-5-amine) is a symmetric bisbenzoxazole derivative featuring a decane chain (C10) linking two benzoxazole moieties, each substituted with an amine group at the 5-position. This structure combines the rigidity of aromatic benzoxazole rings with the flexibility of an aliphatic decane spacer.
Properties
CAS No. |
143786-38-3 |
|---|---|
Molecular Formula |
C24H30N4O2 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-[10-(5-amino-1,3-benzoxazol-2-yl)decyl]-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C24H30N4O2/c25-17-11-13-21-19(15-17)27-23(29-21)9-7-5-3-1-2-4-6-8-10-24-28-20-16-18(26)12-14-22(20)30-24/h11-16H,1-10,25-26H2 |
InChI Key |
GBOSXKGRZJYBAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C(O2)CCCCCCCCCCC3=NC4=C(O3)C=CC(=C4)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Decane-1,10-diyl)bis(benzo[d]oxazol-5-amine) typically involves the reaction of 2-aminophenol with decane-1,10-diyl dibromide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
similar benzoxazole derivatives are often synthesized using scalable processes involving continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Decane-1,10-diyl)bis(benzo[d]oxazol-5-amine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2,2’-(Decane-1,10-diyl)bis(benzo[d]oxazol-5-amine) has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential antibacterial, antifungal, and anticancer activities.
Materials Science: Used as a building block for the synthesis of advanced materials with specific optical and electronic properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2’-(Decane-1,10-diyl)bis(benzo[d]oxazol-5-amine) is not fully understood. similar benzoxazole derivatives exert their effects by interacting with specific molecular targets such as enzymes, receptors, and DNA. These interactions can lead to the inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication and transcription .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related bis-heterocyclic compounds, focusing on molecular features, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Linker Flexibility vs. Rigidity: The decane linker in the target compound provides conformational flexibility, which may enhance solubility in nonpolar solvents and adaptability in supramolecular interactions. In contrast, the phenylene linker in 2,2'-(1,4-Phenylene)bis(benzo[d]oxazol-5-amine) imposes rigidity, favoring π-π stacking and extended conjugation for optical applications .
Substituent Effects: The 5-amino groups on the benzoxazole rings distinguish the target compound from non-aminated analogs like 1,3-Bis(benzo[d]oxazol-2-yl)benzene.
Biological Activity: DEQUALINIUM ACETATE, a bisquinolinium derivative with a decane linker, demonstrates antimicrobial activity due to its cationic charge and membrane-disrupting properties . While the target compound lacks quaternary ammonium groups, its amine substituents may still confer mild bioactivity, though this requires experimental validation.
Optical Properties :
- Bisbenzoxazoles with aromatic linkers (e.g., phenylene) exhibit strong fluorescence due to extended conjugation. The decane linker in the target compound likely reduces conjugation, shifting emission spectra toward shorter wavelengths compared to phenylene-linked analogs .
Research Findings and Data Gaps
- Synthesis: No direct synthesis protocol is available for the target compound, but analogous bisbenzoxazoles are synthesized via acid-catalyzed cyclization of diamines with carboxylic acid derivatives .
- Physicochemical Data: Critical data (e.g., melting point, solubility) are absent in the evidence.
- For example, DEQUALINIUM ACETATE’s antimicrobial function suggests that the target compound’s amine groups could be leveraged in drug design, though further studies are needed .
Biological Activity
Overview of the Compound
Chemical Structure
- IUPAC Name: 2,2'-(Decane-1,10-diyl)bis(benzo[d]oxazol-5-amine)
- Molecular Formula: C22H30N4O2
- Molecular Weight: 378.51 g/mol
The compound features a decane linker connecting two benzo[d]oxazol-5-amine moieties, which are known for their diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing benzo[d]oxazole moieties. For instance, derivatives similar to 2,2'-(Decane-1,10-diyl)bis(benzo[d]oxazol-5-amine) have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.
Case Studies
-
In Vitro Cytotoxicity Testing
- A study synthesized several benzo[d]oxazole derivatives and tested their cytotoxicity using the SRB assay on cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF-7 (breast). The results indicated significant antitumor activity with some compounds exhibiting IC50 values lower than standard chemotherapeutics like doxorubicin .
- Mechanism of Action
Other Biological Activities
In addition to anticancer effects, compounds similar to 2,2'-(Decane-1,10-diyl)bis(benzo[d]oxazol-5-amine) have been reported to exhibit:
- Antimicrobial Activity: Some derivatives have demonstrated effectiveness against various bacterial strains.
- Neuroprotective Effects: Certain studies suggest potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase and butyrylcholinesterase enzymes .
Summary of Findings
| Study Focus | Cell Lines | IC50 Values (µM) | Mechanism |
|---|---|---|---|
| Anticancer Activity | HepG2 | 2.38 (compared to 7.46 for doxorubicin) | EGFR Inhibition |
| Anticancer Activity | HCT116 | 1.54 (compared to 8.29 for doxorubicin) | Apoptosis Induction |
| Anticancer Activity | MCF-7 | 4.52 (compared to 4.56 for doxorubicin) | Cell Cycle Arrest |
Molecular Docking Studies
Molecular docking studies have been employed to predict how 2,2'-(Decane-1,10-diyl)bis(benzo[d]oxazol-5-amine) interacts with target proteins. These studies help elucidate binding affinities and interactions at the molecular level, providing insights into its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
